molecular formula C11H20N2O2 B13068755 3-(2-Methylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one

3-(2-Methylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Cat. No.: B13068755
M. Wt: 212.29 g/mol
InChI Key: UNOILLPIHGWHIF-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)-1-oxa-3,7-diazaspiro[45]decan-2-one is a chemical compound with the molecular formula C11H20N2O2 It is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one can be achieved through a novel Lewis acid-catalyzed Prins/pinacol cascade method. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, resulting in the formation of the spirocyclic structure with high yield and selectivity . The reaction conditions typically include the use of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature and solvent conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring the availability of starting materials, and implementing purification techniques to achieve the desired product purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms within the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Methylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one involves its interaction with molecular targets such as RIPK1. By inhibiting the kinase activity of RIPK1, the compound can block the activation of the necroptosis pathway, thereby preventing cell death and inflammation . This inhibition is achieved through binding to the active site of the kinase, disrupting its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one is unique due to its specific spirocyclic structure and its potential as a RIPK1 inhibitor. Its ability to inhibit necroptosis pathways sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

3-(2-methylpropyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C11H20N2O2/c1-9(2)6-13-8-11(15-10(13)14)4-3-5-12-7-11/h9,12H,3-8H2,1-2H3

InChI Key

UNOILLPIHGWHIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC2(CCCNC2)OC1=O

Origin of Product

United States

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